N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a 3-fluorophenyl group and a methoxyethyl substituent on the nitrogen atom. The benzo[d][1,3]dioxole core provides structural rigidity, while the fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-21-16(11-3-2-4-13(18)7-11)9-19-17(20)12-5-6-14-15(8-12)23-10-22-14/h2-8,16H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYANCCAGWJEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological significance. The fluorinated phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain synthesized derivatives demonstrate significant activity against specific bacterial pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Benzodioxole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that this compound exhibits cytotoxicity against solid tumor cell lines, with effects on cell proliferation and apoptosis induction.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the efficacy of this compound on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), it was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased caspase-3 activity and PARP cleavage .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest at G2/M phase |
| HeLa | 10 | Induction of oxidative stress |
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The anti-inflammatory effects are believed to arise from the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators .
Comparison with Similar Compounds
Table 1: Comparison of Umami Flavor Compounds
| Compound | Substituent | EC₅₀ (vs. MSG) | Metabolism Rate | Application |
|---|---|---|---|---|
| S807 | Heptan-4-yl | 1/1000 | Rapid | Food additive |
| S9229 | Methoxy-4-methylpentan-2-yl | 1/1000 | Rapid | Food additive |
| Target Compound | 3-Fluorophenyl-methoxyethyl | N/A | N/A | Under investigation |
Antidiabetic Agent: IIc
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) demonstrates significant hypoglycemic effects in streptozotocin-induced diabetic mice.
- Structural Differences : The trifluoromethylphenyl group in IIc enhances electron-withdrawing properties compared to the target compound’s 3-fluorophenyl group.
- Activity : Reduces blood glucose levels by ~50% in vivo, comparable to standard antidiabetic agents.
STING Agonists: BNBC and Derivatives
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) activates the cGAS-STING pathway, inducing antitumor immunity.
- Structural Differences : BNBC’s bromo and naphthyl groups confer bulkiness, whereas the target compound’s smaller fluorophenyl group may improve bioavailability.
- Activity: Intravenous administration inhibits tumor growth in murine models via IFN-β induction.
Cardiovascular Agents: MDC and ADC
- Structural Differences : Nitro and acetyl groups modulate electronic properties (energy gaps: MDC = 3.54 eV, ADC = 3.96 eV).
- Activity : Demonstrated in silico and in vitro, with MDC showing higher solubility due to its methoxybenzyl group.
Miscellaneous Analogs
- N-[2-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide : Trifluoromethyl group enhances metabolic stability, used in agrochemical and pharmaceutical research.
Key Structural-Activity Relationships (SAR)
Substituent Bulkiness : Bulky groups (e.g., naphthyl in BNBC) enhance receptor binding but may reduce solubility.
Electron-Withdrawing Groups : Fluorine and trifluoromethyl improve metabolic stability and lipophilicity.
Polar Groups : Methoxyethyl (target compound) balances hydrophilicity and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
